rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans
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Overview
Description
rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans is a chiral compound with a cyclobutane ring substituted with a benzyloxy group and a hydroxyl group The “rac” prefix indicates that it is a racemic mixture, meaning it contains equal amounts of both enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be formed through .
Introduction of Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, where a benzyl alcohol reacts with a suitable leaving group on the cyclobutane ring.
Hydroxyl Group Addition: The hydroxyl group can be added through oxidation reactions, where a precursor compound is oxidized to introduce the hydroxyl functionality.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new substituted cyclobutane derivatives.
Scientific Research Applications
rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-amine, trans: Similar structure but with an amine group instead of a hydroxyl group.
rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-carboxylic acid, trans: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties
Properties
CAS No. |
1383813-54-4 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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